Quizalofop

Overview

Description

Quizalofop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate family. It is primarily used to control annual and perennial grass weeds in various broad-leaved crops such as potatoes, soybeans, sugar beets, peanuts, vegetables, cotton, and flax . This compound works by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis in plants .

Preparation Methods

The preparation of quizalofop involves several steps. One method includes the following steps :

Refluxing Reaction: 6-chloro-2-(4-hydroxyphenoxyl) quinoxaline and alkali-metal oxyhydroxide are subjected to a refluxing reaction in a mixed solvent of aromatic hydrocarbon and petroleum ether to obtain an intermediate product.

Addition of S(-)-ethyl p-toluenesulfonyl lactate: This intermediate product is then reacted with S(-)-ethyl p-toluenesulfonyl lactate under reflux conditions to produce this compound.

This method avoids complicated post-treatment processes, thereby reducing waste water treatment difficulty and production cost. The use of a mixed solvent composed of aromatic hydrocarbon and petroleum ether as the reaction medium effectively avoids racemization and improves the optical purity and yield of this compound .

Chemical Reactions Analysis

Quizalofop undergoes various chemical reactions, including hydrolysis and degradation . Some key reactions include:

Common reagents and conditions used in these reactions include various metal ions (e.g., calcium, cadmium, lithium, iron, cobalt) and inhibitors (e.g., nickel, silver, diethyl pyrocarbonate, sodium dodecyl sulfate, Tween 80, Triton X, beta-mercaptoethanol, phenylmethylsulfonyl fluoride, p-chloromercuribenzoate) .

Scientific Research Applications

Efficacy in Weed Management

1. Control of Grassy Weeds

Quizalofop is effective against a wide range of annual and perennial grasses. It has been particularly beneficial in rice production systems, where it is utilized to manage problematic weeds such as barnyardgrass and red rice. Studies have shown that this compound can significantly reduce these weed populations when applied at recommended rates, providing effective post-emergence control .

2. Application Timing and Conditions

Research indicates that the timing of this compound application can influence its effectiveness. For instance, experiments conducted under varying environmental conditions demonstrated that sequential applications of this compound on resistant rice cultivars resulted in varying levels of weed control depending on factors such as planting date and light intensity .

Resistance Mechanisms

Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies:

1. Nontarget-Site Resistance

Recent studies have identified nontarget-site resistance mechanisms in certain grass species, such as Polypogon fugax. This resistance is associated with increased activity of glutathione S-transferases (GST), which can detoxify herbicides like this compound. The study found that pre-treatment with GST inhibitors could reverse this resistance, indicating potential avenues for managing resistant weed populations .

2. Genetic Resistance

The development of herbicide-resistant crop varieties, such as ACCase-resistant rice, allows for the safe application of this compound without harming the crop itself. This technology aims to provide a sustainable solution for managing weedy rice and other grass species resistant to multiple herbicide modes of action .

Interactions with Other Herbicides

1. Mixed Applications

Research has explored the efficacy of this compound when mixed with other herbicides, such as synthetic auxins and ACCase inhibitors. These combinations can enhance weed control but may also lead to antagonistic effects that reduce overall efficacy against certain weed species . For example, mixing this compound with 2,4-D showed reduced effectiveness against red rice compared to other combinations .

2. Drift Damage Studies

Studies have also investigated the potential drift damage caused by this compound applications on non-target crops like corn. Understanding the drift hazard is essential for minimizing unintended damage while maximizing the herbicide's efficacy in target crops .

Case Studies

Mechanism of Action

Quizalofop exerts its herbicidal effects by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which catalyzes the first committed step in fatty acid synthesis . Inhibition of fatty acid synthesis blocks the production of phospholipids used in building new membranes required for cell growth. This leads to the cessation of growth, chlorosis, and eventually necrosis of the plant tissues . This compound is absorbed by leaves and shoots and is translocated throughout the plant, accumulating in meristematic regions of the shoot and root .

Comparison with Similar Compounds

Quizalofop is part of the aryloxyphenoxypropionate family of herbicides, which includes similar compounds such as fenoxaprop-P-ethyl, haloxyfop-P-methyl, cyhalofop-butyl, clodinafop-propargyl, and propaquizafop . Compared to these compounds, this compound is unique in its specific inhibition of ACCase and its effectiveness in controlling a broad spectrum of grass weeds . Additionally, this compound’s degradation products and their environmental impact have been extensively studied, providing valuable insights into its safety and efficacy .

Biological Activity

Quizalofop, specifically this compound-p-ethyl, is a selective postemergence herbicide belonging to the aryloxyphenoxypropionic acid class. It is primarily used for controlling grassy weeds in various crops. This article explores the biological activity of this compound, detailing its herbicidal effects, potential toxicity, and mechanisms of action based on diverse research findings.

Herbicidal Activity

Mechanism of Action

This compound functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in plants. This inhibition leads to the death of susceptible weed species while allowing crops to thrive. Studies have shown that the effectiveness of this compound can be influenced by various factors, including surfactant type and application methods.

Influence of Surfactants

Research indicates that different nonionic surfactants can significantly affect the herbicidal activity of this compound-p-ethyl. A study evaluated 22 surfactants and found that those with lower dynamic surface tension enhanced the herbicide's efficacy against species such as giant foxtail and barnyardgrass. Alcohol ethoxylate surfactants like Genapol® 24-L-92 were among the most effective, outperforming traditional crop oil concentrates .

Toxicological Profile

Human Health Risks

While this compound-p-ethyl is considered slightly toxic (EPA toxicity class III), there have been reports of hepatotoxicity in humans following occupational exposure. A case study documented a farmer who developed obstructive cholestasis after exposure to the herbicide, highlighting the need for caution during application . The liver was identified as a target organ, with increased liver weight and histopathological changes observed post-exposure.

Environmental Impact

The environmental persistence and degradation of this compound have also been studied. Bacterial consortia have been shown to degrade this compound-p-ethyl, indicating potential bioremediation pathways for contaminated environments .

Adipogenic Effects

Recent studies have uncovered additional biological activities of this compound beyond herbicidal action. Research on 3T3-L1 adipocytes indicated that this compound-p-ethyl may induce adipogenesis through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This suggests that the compound could possess obesogenic properties, raising concerns about its long-term effects on lipid metabolism in exposed organisms .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard experimental parameters for assessing Quizalofop efficacy in monocotyledonous plants?

- Methodological Answer : To evaluate this compound efficacy, use a completely randomized design with controlled environmental conditions (e.g., 25°C, 55% humidity) and standardized application protocols. For example:

- Application Setup : CO₂-pressurized sprayer with 11003 fan-type nozzles, calibrated to 150 L ha⁻¹ .

- Evaluation Metrics : Visual symptom scoring (0–100% scale) and dry biomass measurement at 29 days after application (DAA) .

- Statistical Analysis : ANOVA with Tukey’s post-hoc test (p ≤ 0.05) to compare treatment means .

Q. How is this compound metabolized in plants, and what analytical techniques validate these pathways?

- Methodological Answer : this compound is hydrolyzed to this compound phenol, its bioactive form. Validate metabolism using:

- Chromatographic Methods : HPLC or LC-MS to detect this compound phenol in plant tissues .

- Comparative Analysis : Compare metabolite profiles between genetically modified (GM) and conventional crops treated with this compound to confirm identical metabolic pathways .

Advanced Research Questions

Q. How do antagonistic interactions between this compound and auxinic herbicides (e.g., 2,4-D) affect efficacy in resistant weeds?

- Methodological Answer :

- Experimental Design : Test tank mixtures of this compound and 2,4-D at varying concentrations (e.g., 39 treatments) under controlled conditions. Use susceptible plant models (e.g., Oryza sativa) to isolate herbicide interactions .

- Mechanistic Analysis : Measure ACCase enzyme inhibition kinetics in mixed treatments versus solo applications to identify competitive or non-competitive inhibition.

- Data Interpretation : Apply response-surface models to quantify synergistic/antagonistic effects .

Q. What genomic and proteomic approaches identify resistance mechanisms to this compound in weeds?

- Methodological Answer :

- Resistance Screening : Conduct dose-response assays on suspected resistant biotypes using standardized protocols (e.g., WSSA guidelines).

- Molecular Tools :

- Gene Sequencing : Amplify ACCase gene regions (e.g., CT domain) via PCR to detect mutations (e.g., Ile-1781-Leu) .

- Proteomic Profiling : Use 2D gel electrophoresis or mass spectrometry to compare protein expression in resistant vs. susceptible populations.

- Validation : Cross-reference findings with compositional analyses to rule out metabolic detoxification pathways .

Q. How can contradictory data on this compound’s environmental persistence be resolved in soil-plant systems?

- Methodological Answer :

- Controlled Microcosm Studies : Simulate field conditions with standardized soil types (e.g., loam, clay) and moisture regimes.

- Analytical Consistency : Use isotope-labeled this compound (¹⁴C) to track degradation products via liquid scintillation counting .

- Meta-Analysis : Apply PRISMA guidelines to systematically review existing studies, focusing on variables like pH, organic matter, and microbial activity .

Q. Methodological Frameworks for Research Design

- PICOT Framework : Structure questions around Population (e.g., plant species), Intervention (herbicide dosage), Comparison (control vs. treated), Outcome (biomass reduction), and Time (e.g., 29 DAA) .

- Data Quality Assurance : Ensure reproducibility by documenting equipment calibration, environmental controls, and statistical power calculations (e.g., α = 0.05, β = 0.20) .

Properties

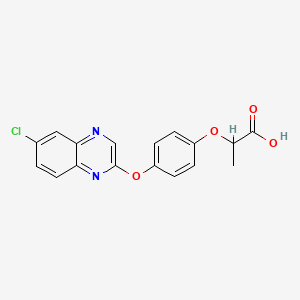

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.